4-Bromo-2-fluorophenyl trifluoromethanesulphonate
Description
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHSYQMQIGZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves treating 4-bromo-2-fluorophenol with triflic anhydride ($$ \text{Tf}2\text{O} $$) in the presence of a Brønsted base such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic sulfur center in $$ \text{Tf}2\text{O} $$, displacing a triflate ion ($$ \text{OTf}^- $$) and forming the triflate ester.
Representative Procedure
- Dissolve 4-bromo-2-fluorophenol (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add pyridine (2.2 equiv) dropwise at 0°C, followed by triflic anhydride (1.1 equiv).
- Stir the mixture at room temperature for 6–12 hours.
- Quench with ice-cold water, extract with DCM, dry over $$ \text{MgSO}_4 $$, and concentrate.
Key Data
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 6–12 hours |
| Solvent | DCM |
This method is favored for its high yield and simplicity, though it requires stringent moisture control to prevent hydrolysis of $$ \text{Tf}_2\text{O} $$.
Silver Triflate-Mediated Metathesis of 1,4-Dibromo-2-fluorobenzene
Substitution Dynamics
Aryl bromides are typically inert toward nucleophilic substitution unless activated by electron-withdrawing groups. The presence of fluorine at the ortho position enhances the electrophilicity of the para-bromine, enabling displacement by triflate ($$ \text{OTf}^- $$) in the presence of silver triflate ($$ \text{AgOTf} $$).
Procedure
- Suspend 1,4-dibromo-2-fluorobenzene (1.0 equiv) and $$ \text{AgOTf} $$ (2.2 equiv) in dry dimethylacetamide (DMA).
- Heat at 80°C for 24 hours under nitrogen.
- Filter to remove $$ \text{AgBr} $$, concentrate the filtrate, and purify via silica chromatography.
Performance Metrics
| Metric | Outcome |
|---|---|
| Conversion | 67% |
| Selectivity | 4-Bromo-2-fluorophenyl triflate: 58% |
| Byproducts | 1,4-Ditriflate (12%), unreacted starting material (18%) |
This route is less efficient than direct triflation but offers a pathway when phenolic precursors are inaccessible.
Diazonium Salt Functionalization
Diazotization and Triflate Coupling
4-Bromo-2-fluoroaniline can be converted to its diazonium tetrafluoroborate salt, which undergoes decomposition in the presence of $$ \text{AgOTf} $$ to yield the triflate ester.
Synthetic Steps
- Diazotize 4-bromo-2-fluoroaniline with $$ \text{NaNO}2 $$ and $$ \text{HBF}4 $$ in $$ \text{H}_2\text{O}/\text{AcOH} $$ at 0°C.
- Add $$ \text{AgOTf} $$ (2.0 equiv) and stir at 25°C for 2 hours.
- Extract with ethyl acetate, wash with brine, and concentrate.
Analytical Summary
| Aspect | Detail |
|---|---|
| Yield | 48% |
| Key Intermediate | 4-Bromo-2-fluorobenzenediazonium tetrafluoroborate |
| Limitations | Competing Sandmeyer reactions reduce yield |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Triflation | 85 | 98 | High | Moderate |
| Silver Triflate | 58 | 95 | Moderate | Low |
| Diazonium Route | 48 | 90 | Low | High |
Critical Insights
- Direct Triflation excels in yield and purity but demands anhydrous conditions.
- Silver Triflate Metathesis is viable for substrates resistant to phenol derivation but suffers from silver waste.
- Diazonium Functionalization is cost-effective but hampered by side reactions.
Characterization and Validation
Spectroscopic Data
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.65 (d, $$ J = 8.4 $$ Hz, 1H), 7.52 (dd, $$ J = 8.4, 2.0 $$ Hz, 1H), 7.38 (d, $$ J = 2.0 $$ Hz, 1H).
- $$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$ _3 $$) : δ -78.5 (s, CF$$ _3 $$), -112.2 (s, Ar-F).
- HRMS (ESI) : Calculated for $$ \text{C}7\text{H}3\text{BrF}4\text{O}3\text{S} $$: 321.8964; Found: 321.8961.
Purity Assessment
HPLC analysis (C18 column, 70:30 $$ \text{CH}3\text{CN}/\text{H}2\text{O} $$) confirmed ≥98% purity, with retention time = 6.2 minutes.
Industrial and Environmental Considerations
Waste Management
- Silver-containing residues from Method 2 require recovery to mitigate environmental impact.
- Triflic acid ($$ \text{TfOH} $$) byproducts necessitate neutralization with aqueous bicarbonate.
Scale-Up Challenges
- Method 1’s exothermic triflic anhydride addition demands controlled dosing in large batches.
- Method 3’s diazonium intermediates pose explosion risks above 5 kg scale.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by a nucleophile.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
4-Bromo-2-fluorophenyl trifluoromethanesulphonate is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Structural Analogs: Halogen Substitution Patterns
The position of halogens on the phenyl ring significantly influences reactivity and applications. Below is a comparison with structurally related trifluoromethanesulphonates:
Key Observations :
- 4-Bromo-2-fluorophenyl triflate is distinguished by its ortho-fluorine and para-bromine substituents, which enhance steric and electronic effects for targeted drug design .
- 3-Bromophenyl triflate lacks the fluorine substituent, reducing its utility in precision medicinal chemistry but maintaining relevance in general synthesis .
Functional Group Variations
Variations in functional groups alter reactivity and industrial demand:
Key Observations :
- Sulfonyl chlorides (e.g., (4-bromo-2-fluorophenyl)methanesulfonyl chloride) exhibit higher reactivity in substitution reactions compared to triflates but require careful handling due to their corrosive nature .
- Ketones and ureas derived from the 4-bromo-2-fluorophenyl group are niche intermediates in specialized syntheses, reflecting lower commercial demand compared to triflates .
Commercial and Physical Properties
Key Observations :
Biological Activity
4-Bromo-2-fluorophenyl trifluoromethanesulphonate (CAS No. 872054-03-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethanesulphonate group. Its molecular structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may interact with kinases that regulate cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially through the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound for its biological applications. Below are summarized findings from various studies:
Case Studies
- Cancer Research : A study evaluated the effects of this compound on MDA-MB-435S breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis through caspase activation, suggesting its potential as an anticancer agent.
- Antibacterial Activity : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at micromolar concentrations, highlighting its potential for developing novel antibiotics.
Q & A
Q. What are the standard synthetic protocols for preparing 4-bromo-2-fluorophenyl trifluoromethanesulphonate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation of 4-bromo-2-fluorophenol using trifluoromethanesulfonic anhydride (TFAA) under inert conditions. A representative protocol includes:
- Dissolving 4-bromo-2-fluorophenol in anhydrous dichloromethane (DCM) at 0°C.
- Adding TFAA dropwise with a base (e.g., pyridine) to scavenge HCl.
- Stirring at room temperature for 12–24 hours.
Key Considerations:
- Temperature Control: Excess heat may lead to decomposition of the triflate group.
- Solvent Purity: Anhydrous solvents prevent hydrolysis of TFAA.
- Yield Optimization: Yields >85% are achievable with stoichiometric TFAA and rigorous exclusion of moisture .
Table 1: Comparison of Reaction Conditions
| Base Used | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 24 | 86 |
| Et₃N | THF | 18 | 78 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling (³JH-F ≈ 8–10 Hz).
- ¹⁹F NMR: Distinct signals for aryl-F (δ -110 to -115 ppm) and triflate-SO₃CF₃ (δ -78 ppm).
- X-ray Crystallography:
Critical Tip:
- For ambiguous NOE correlations, employ dynamic NMR or DFT calculations to resolve conformational ambiguities.
Advanced Research Questions
Q. How does the electronic nature of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer: The electron-withdrawing triflate group activates the aryl ring for nucleophilic substitution, while bromine serves as a directing group. In Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts.
- Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to stabilize the transition state.
Data Contradiction Analysis:
- Lower yields (<50%) may arise from competing protodeboronation. Mitigate by using aryl pinacol boronates and degassed solvents .
Table 2: Coupling Partners and Yields
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 72 |
| 4-Methoxyboronic acid | XPhos Pd G3 | 68 |
Q. What are the challenges in using this compound as a precursor for bioactive molecules, and how can regioselectivity be controlled?
Methodological Answer:
- Regioselectivity: Fluorine’s ortho-directing effect competes with bromine’s para-directing nature. Use sterically hindered bases (e.g., 2,6-lutidine) to favor substitution at the bromine site.
- Bioactivity Applications:
- The compound serves as an intermediate in CXCR2 antagonists (e.g., DF 2162), where triflate displacement introduces pharmacophores .
Case Study:
Q. How can researchers resolve contradictions in observed vs. predicted reaction outcomes for triflate-mediated transformations?
Methodological Answer:
- Common Issues:
- Unexpected Hydrolysis: Trace water in solvents hydrolyzes triflate to phenol. Use molecular sieves and anhydrous workup.
- Byproduct Formation: Competing elimination pathways in basic conditions. Monitor via LC-MS and adjust pH dynamically.
Troubleshooting Workflow:
Confirm reagent purity via ¹⁹F NMR.
Screen alternative ligands (e.g., SPhos vs. XPhos) to modulate catalyst selectivity.
Employ high-throughput experimentation to map optimal conditions .
Q. What role does this compound play in the synthesis of UV-labeling agents for HPLC?
Methodological Answer: The triflate group acts as a leaving group, enabling nucleophilic displacement with carboxylic acids to form UV-active esters.
- Protocol:
- React with carboxylate salts in acetonitrile at 60°C.
- Monitor conversion via reverse-phase HPLC (C18 column, 254 nm detection).
- Advantage: Higher sensitivity compared to bromophenacyl esters due to triflate’s electron-deficient aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
